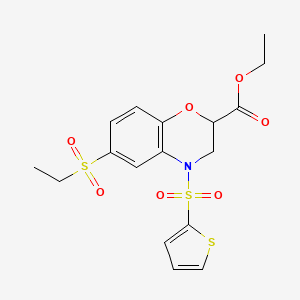

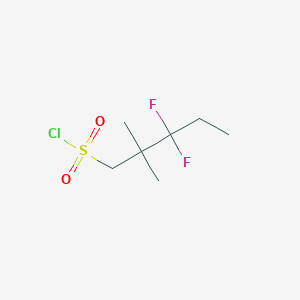

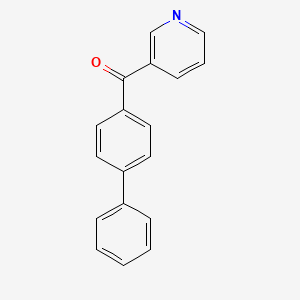

![molecular formula C15H10ClN3O5S2 B2425206 5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide CAS No. 330201-83-7](/img/structure/B2425206.png)

5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Tissue Sulfhydryl Groups and Biological Materials

Research involving sulfhydryl groups in biological materials indicates the relevance of compounds like 5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide in biochemical assays. Sulfhydryl groups play a critical role in biological processes, and compounds facilitating their study can be crucial for understanding cellular functions and disease mechanisms (Ellman, 1959).

Development of Anticancer Agents

The exploration of novel derivatives, such as 4-thiazolidinone compounds, demonstrates the potential of structurally similar compounds in designing anticonvulsant and anticancer agents. These derivatives show considerable activity in pharmacological evaluations, indicating the possible application of related structures in cancer research (Faizi et al., 2017).

Corrosion Inhibition

Studies on the inhibition mechanisms of similar compounds for copper corrosion suggest that derivatives of 5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide could find applications in corrosion science. These inhibitors form protective films on metal surfaces, indicating the potential for applications in materials science and engineering (Aramaki et al., 1991).

Antimicrobial Activity

Research on novel sulfonamides containing related scaffolds shows significant activity against various microbial strains, including resistant bacteria. This highlights the potential use of 5-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide in developing new antimicrobial agents, addressing the urgent need for new treatments against resistant pathogens (Krátký et al., 2012).

Cardiac Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides and benzene-sulfonamides with similar functionalities demonstrate potent Class III antiarrhythmic activity. Such compounds, through their action on cardiac electrophysiology, offer insights into the development of novel treatments for arrhythmias, showcasing the potential for related compounds in cardiovascular research (Morgan et al., 1990).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other indole derivatives, it may bind to multiple receptors and exert various biological activities .

Biochemical Pathways

Indole derivatives, which share some structural features with this compound, have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.

Propiedades

IUPAC Name |

5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O5S2/c1-26(23,24)9-3-4-11-13(7-9)25-15(17-11)18-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEKYCZBEODSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

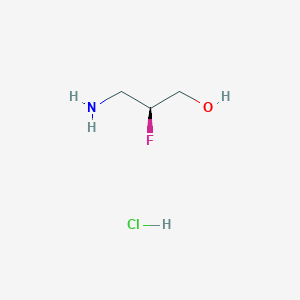

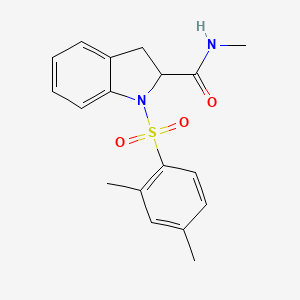

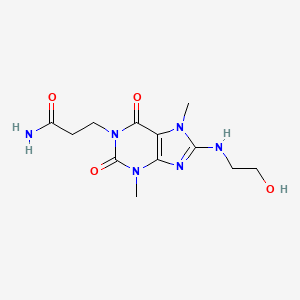

![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

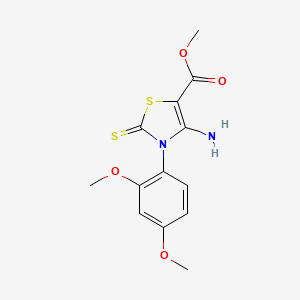

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)

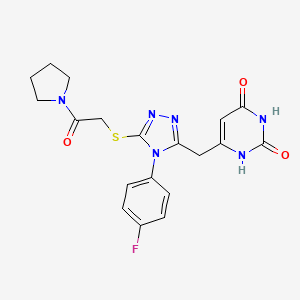

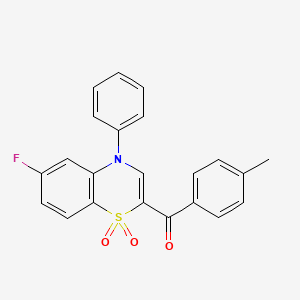

![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)